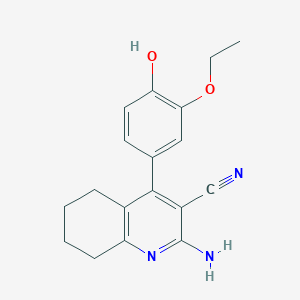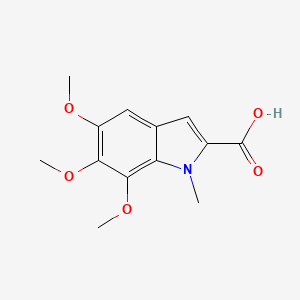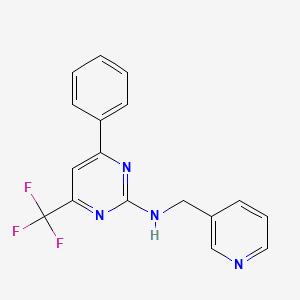
4-phenyl-N-(3-pyridinylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-(3-pyridinylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine is a member of pyrimidines.
Scientific Research Applications
Polyimide Synthesis and Characterization : This compound has been used in the synthesis of novel polyimides, which are known for their high thermal stability, good mechanical properties, and low dielectric constants. These polyimides exhibit excellent solubility in polar solvents and can form strong, flexible films with high thermal stability and good optical transparency (Ma et al., 2010, Journal of Fluorine Chemistry).
Enhancement of Material Properties : Research has shown that incorporating the pyrimidinamine derivative into polyimides results in materials with desirable properties like higher solubility, good thermal stability, and outstanding mechanical properties. This makes them suitable for various advanced applications, including in the microelectronics industry (Wang et al., 2008, Journal of Fluorine Chemistry).
Development of Organosoluble Polyimides : Studies have demonstrated the synthesis of novel organosoluble polyimides, leveraging the compound's unique structure to enhance solubility and thermal stability. These polyimides show promise in various industrial applications due to their strong and flexible nature (Liu et al., 2002, Journal of Polymer Science Part A).
Exploration in Optical and Electronic Applications : The compound has been used in the design of fluorescent polyimides, indicating its potential in optical and electronic applications. The resulting materials show high solubility, excellent thermal stability, and strong fluorescence intensity, highlighting their suitability for high-tech optoelectronic applications (Huang et al., 2012, Designed Monomers and Polymers).
properties
Product Name |
4-phenyl-N-(3-pyridinylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine |
|---|---|
Molecular Formula |
C17H13F3N4 |
Molecular Weight |
330.31 g/mol |
IUPAC Name |
4-phenyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H13F3N4/c18-17(19,20)15-9-14(13-6-2-1-3-7-13)23-16(24-15)22-11-12-5-4-8-21-10-12/h1-10H,11H2,(H,22,23,24) |
InChI Key |
JUYPHOHITMKBLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NCC3=CN=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



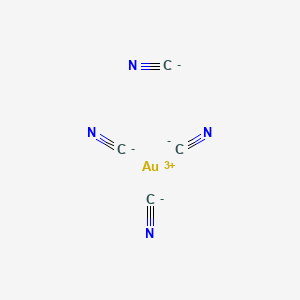
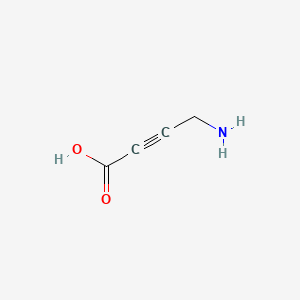
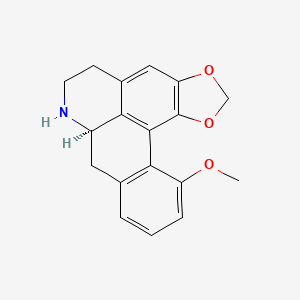
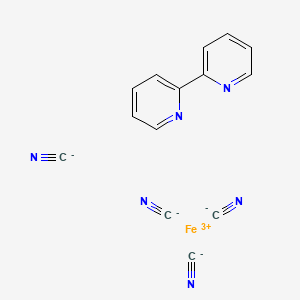
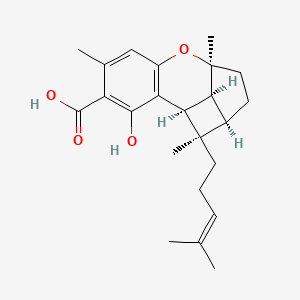
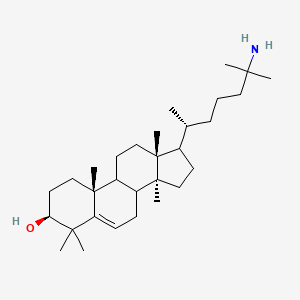
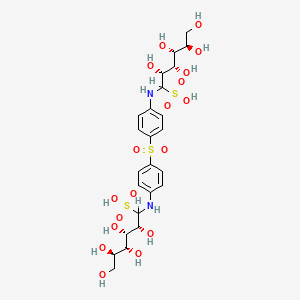
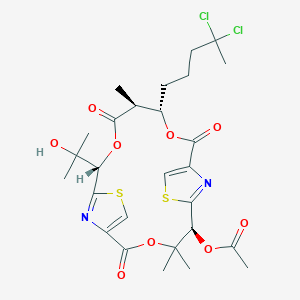
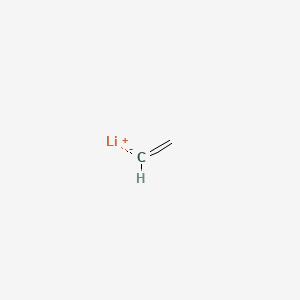
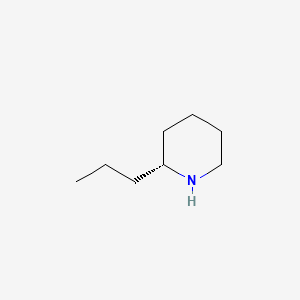
![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)
![1-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1195752.png)
